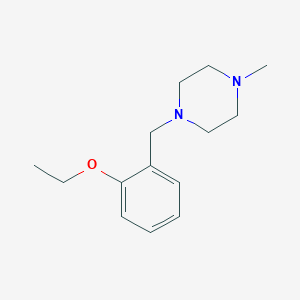
N-(2-chloro-6-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(2-chloro-6-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine hydrochloride involves complex chemical reactions. An example in the literature describes the synthesis of related benzylpiperazine derivatives to understand the metabolic pathways of cerebral vasodilators, confirming the structures of metabolites via synthesis of authentic compounds (Ohtaka et al., 1989). Such methodologies offer insights into the synthetic routes and the chemical versatility of piperazine derivatives.
Molecular Structure Analysis
The molecular structure of related compounds shows significant diversity, with studies focusing on the crystallographic analysis to understand their intermolecular interactions. For instance, the structural analysis of closely related piperazine derivatives reveals variations in their molecular conformations and how these affect their intermolecular interactions (Mahesha et al., 2019). Such studies are critical for understanding the structural basis of the compound's chemical behavior and properties.
Chemical Reactions and Properties
Chemical reactions involving N-(2-chloro-6-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine hydrochloride and its derivatives encompass a wide range of transformations, including alkylation, acidulation, and reduction, which are pivotal for the synthesis of pharmaceutical intermediates (Quan, 2006). The exploration of these reactions provides insights into the compound's reactivity and potential for further derivatization.
Physical Properties Analysis
The physical properties of piperazine derivatives, including N-(2-chloro-6-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine hydrochloride, are essential for their application in various fields. Spectroscopic methods such as FT-IR, FT-Raman, UV, and NMR play a crucial role in characterizing these compounds and understanding their physical characteristics (Subashini & Periandy, 2017). These studies offer valuable information on the compound's structure and physical state.
Chemical Properties Analysis
The chemical properties of N-(2-chloro-6-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine hydrochloride and similar compounds are explored through their reactivity and interaction with various chemical agents. Research into the synthesis and receptor binding assays of related piperazine compounds provides insight into their potential biological activities and chemical properties (Fang-wei, 2013). Such studies are critical for understanding the compound's functional capabilities and potential applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
Structural and Polymorphic Studies
One notable application is in the field of structural and polymorphic studies, as seen in the research on lomeridine dihydrochloride polymorphs. Two polymorphs of this compound, which shares structural similarities with N-(2-chloro-6-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine hydrochloride, were prepared and characterized using X-ray powder diffractometry, infrared spectroscopy, thermal analysis, and moisture absorption equilibrium. This study highlights the significance of understanding polymorphic forms for pharmaceutical applications, as different polymorphs can have varying stability, solubility, and bioavailability (Hiramatsu et al., 1996).
Synthesis and Crystal Structures
Another application involves the synthesis and crystal structure analysis of related compounds. For instance, the synthesis of highly biologically active 3-piperazine-bisbenzoxaborole and its fluorine analog was described, showcasing the utility of such compounds in developing new chemical entities with potential biological activities (Adamczyk-Woźniak et al., 2013).
Biological Activity and Drug Development
The compound's analogs have been investigated for various biological activities, leading to potential applications in drug development. For example, new antifungal triazole alcohols containing N-(halobenzyl)piperazine carbodithioate moiety were synthesized and showed potent activity against different Candida species, indicating the potential for developing new antifungal agents (Mahmoudi et al., 2019).
Propiedades
IUPAC Name |
(Z)-1-(2-chloro-6-fluorophenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3.ClH/c1-15-5-7-16(8-6-15)14-23-9-11-24(12-10-23)22-13-17-18(20)3-2-4-19(17)21;/h2-8,13H,9-12,14H2,1H3;1H/b22-13-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUVMFREAXCILL-BWLGBDCWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=C(C=CC=C3Cl)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=C(C=CC=C3Cl)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B5593277.png)
![4-[4-(diphenylacetyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5593284.png)
![N'-(2,4-dichlorobenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5593292.png)
![4-(3-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5593293.png)
![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5593299.png)
![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5593328.png)
![2-(3-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B5593334.png)
![3-ethyl-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5593335.png)
![N-cyclohexyl-2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-methylacetamide](/img/structure/B5593348.png)


![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5593376.png)